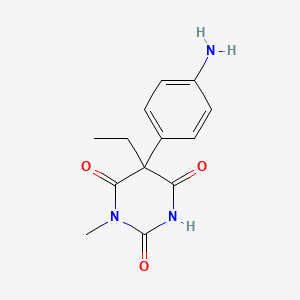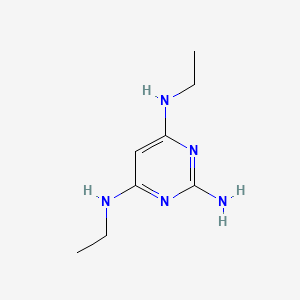
N4,N6-Diethyl-pyrimidine-2,4,6-triyltriamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N4,N6-Diethyl-pyrimidine-2,4,6-triyltriamine is a chemical compound with the molecular formula C8H15N5. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of three amino groups attached to the pyrimidine ring, with two of these amino groups being substituted with ethyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N4,N6-Diethyl-pyrimidine-2,4,6-triyltriamine typically involves the reaction of pyrimidine derivatives with ethylamine under controlled conditions. One common method includes the use of a pyrimidine-2,4,6-triamine precursor, which is then reacted with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution of hydrogen atoms with ethyl groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the ethylation process while minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions
N4,N6-Diethyl-pyrimidine-2,4,6-triyltriamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: this compound amines.
Substitution: Various N-substituted pyrimidine derivatives.
Applications De Recherche Scientifique
N4,N6-Diethyl-pyrimidine-2,4,6-triyltriamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with nucleic acids.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N4,N6-Diethyl-pyrimidine-2,4,6-triyltriamine involves its interaction with biological macromolecules such as DNA and proteins. The compound can intercalate into DNA strands, disrupting the normal function of the genetic material. This interaction can lead to the inhibition of DNA replication and transcription, ultimately affecting cell proliferation and survival. The molecular targets include enzymes involved in DNA synthesis and repair pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N4,N6-Dimethyl-pyrimidine-2,4,6-triyltriamine
- N4,N6-Dipropyl-pyrimidine-2,4,6-triyltriamine
- N4,N6-Dibutyl-pyrimidine-2,4,6-triyltriamine
Uniqueness
N4,N6-Diethyl-pyrimidine-2,4,6-triyltriamine is unique due to its specific ethyl substitutions, which confer distinct chemical and biological properties. Compared to its dimethyl and dipropyl analogs, the diethyl derivative exhibits different solubility, reactivity, and biological activity profiles. These differences make it a valuable compound for targeted research and applications.
Propriétés
Formule moléculaire |
C8H15N5 |
|---|---|
Poids moléculaire |
181.24 g/mol |
Nom IUPAC |
4-N,6-N-diethylpyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C8H15N5/c1-3-10-6-5-7(11-4-2)13-8(9)12-6/h5H,3-4H2,1-2H3,(H4,9,10,11,12,13) |
Clé InChI |
AFVIMYBWYYJUHW-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=CC(=NC(=N1)N)NCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2-Amino-5-methylphenyl)-lambda~5~-chloranediylidene]dimethanone--iridium (1/1)](/img/structure/B13784376.png)
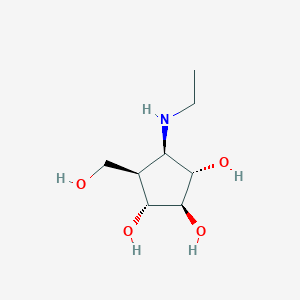
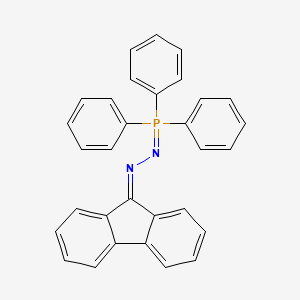

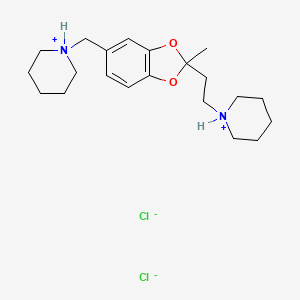

![2-Methyl-2-[(2-methylpropan-2-yl)oxy]propane;3-phenylmethoxy-8-azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B13784410.png)
![5-Bromo-spiro[indan-2,2'-(1,3-oxathiane)]](/img/structure/B13784411.png)


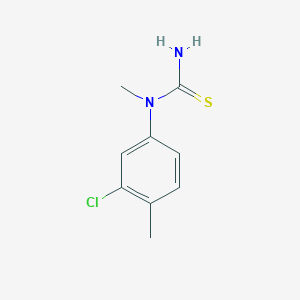
![3-Pyridinemethanol,5-[(6-methyl-2-pyridinyl)ethynyl]-](/img/structure/B13784428.png)
